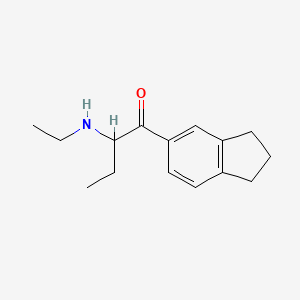

Indanyl-N-ethylbuphedrone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1487882-12-1 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one |

InChI |

InChI=1S/C15H21NO/c1-3-14(16-4-2)15(17)13-9-8-11-6-5-7-12(11)10-13/h8-10,14,16H,3-7H2,1-2H3 |

InChI Key |

VJXZPPKMTRTYIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Analysis of Indanyl N Ethylbuphedrone

Elucidation of Indanyl-N-ethylbuphedrone Synthetic Routes

A plausible and commonly employed synthetic strategy for cathinone (B1664624) derivatives involves a multi-step process that can be adapted for this compound. mdpi.comacs.org This approach generally begins with the synthesis of the core ketone structure, followed by alpha-bromination and subsequent amination.

A likely synthetic pathway for this compound would commence with the Friedel-Crafts acylation of indane. In this reaction, indane would react with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 1-(indan-5-yl)butan-1-one. This reaction introduces the butanone side chain onto the indane ring structure.

Following the formation of the ketone intermediate, the next step is typically an α-bromination. The 1-(indan-5-yl)butan-1-one is treated with bromine (Br₂) in an acidic medium to yield 2-bromo-1-(indan-5-yl)butan-1-one. This step introduces a leaving group (bromine) at the alpha position to the carbonyl group, which is crucial for the subsequent introduction of the amino group. acs.org

The final step in this proposed synthesis is the amination of the α-bromo ketone. The 2-bromo-1-(indan-5-yl)butan-1-one would then be reacted with ethylamine (B1201723) (CH₃CH₂NH₂) to substitute the bromine atom. This nucleophilic substitution reaction results in the formation of the final product, 2-(ethylamino)-1-(indan-5-yl)butan-1-one, which is this compound. Due to the basic nature of the amino group, the product is often isolated as a hydrochloride salt to improve its stability and handling. mdpi.com

Table 1: Proposed Synthetic Route for this compound

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Friedel-Crafts Acylation | Indane, Butyryl chloride | Aluminum chloride (AlCl₃) | 1-(Indan-5-yl)butan-1-one |

| 2 | α-Bromination | 1-(Indan-5-yl)butan-1-one, Bromine (Br₂) | Acidic medium | 2-Bromo-1-(indan-5-yl)butan-1-one |

| 3 | Amination | 2-Bromo-1-(indan-5-yl)butan-1-one, Ethylamine | - | This compound |

Chemical Synthesis Pathways for this compound Analogs and Derivatives for Research Purposes

The synthesis of analogs and derivatives of this compound for research purposes can be achieved by modifying the core structure at several points. These modifications are valuable for structure-activity relationship (SAR) studies. acs.org

Modification of the Indane Ring: The indane moiety can be substituted at various positions on its aromatic ring. For instance, starting with substituted indanes (e.g., methoxy-indane or chloro-indane) in the initial Friedel-Crafts acylation would lead to analogs with corresponding substituents on the indane ring system.

Variation of the Alkyl Chain: The length of the alkyl chain originating from the acyl chloride can be altered. Using different acyl chlorides, such as propionyl chloride or pentanoyl chloride, instead of butyryl chloride in the Friedel-Crafts acylation step would result in analogs with shorter or longer alkyl chains, respectively. This leads to compounds like Indanyl-N-ethylcathinone or Indanyl-N-ethylpentedrone. acs.orgnih.gov

Alteration of the N-Alkyl Group: The amine used in the final amination step can be varied to introduce different N-alkyl groups. For example, using methylamine, propylamine, or pyrrolidine (B122466) instead of ethylamine would yield N-methyl, N-propyl, or pyrrolidinyl analogs of this compound, respectively. nih.gov

Table 2: Examples of Potential this compound Analogs

| Analog Name | Structural Modification | Starting Material Variation |

| Methoxy-Indanyl-N-ethylbuphedrone | Methoxy group on the indane ring | Methoxy-indane |

| Indanyl-N-ethylpentedrone (βk-IVP) | Pentanone chain instead of butanone | Pentanoyl chloride |

| Indanyl-N-propylbuphedrone | N-propyl group instead of N-ethyl | Propylamine |

| Indanyl-α-PBP (5-PPDi) | Pyrrolidine ring instead of N-ethylamino | Pyrrolidine |

Investigation of Precursor Compounds in this compound Production Research

The synthesis of this compound relies on several key precursor compounds. The investigation of these precursors is critical for understanding and potentially controlling the production of this substance.

The primary precursors for the proposed synthetic route are:

Indane: This bicyclic hydrocarbon forms the core indanyl group of the molecule.

Butyryl chloride: This acyl chloride is the source of the butanone side chain. Alternatively, butyric acid can be used and converted to the acyl chloride in situ.

Ethylamine: This amine is required for the final amination step to introduce the N-ethyl group.

The synthesis of the indanone intermediate itself can be achieved through various methods, such as the intramolecular Friedel-Crafts cyclization of 3-phenylpropionic acid or its derivatives. nih.gov This provides an alternative route to the key ketone intermediate.

Table 3: Key Precursors for this compound Synthesis

| Precursor | Chemical Formula | Role in Synthesis |

| Indane | C₉H₁₀ | Forms the indanyl moiety |

| Butyryl chloride | C₄H₇ClO | Provides the butanone side chain |

| Ethylamine | C₂H₅NH₂ | Source of the N-ethylamino group |

| Aluminum chloride | AlCl₃ | Lewis acid catalyst for Friedel-Crafts acylation |

Stereochemical Considerations and Enantioselective Synthesis Research for this compound

This compound possesses a chiral center at the α-carbon of the butanone chain. As a result, it can exist as two enantiomers, (R)-Indanyl-N-ethylbuphedrone and (S)-Indanyl-N-ethylbuphedrone. Synthetic cathinones are often chiral molecules, and their enantiomers can exhibit different biological and toxicological properties. nih.gov

The synthesis described in section 2.1 would typically result in a racemic mixture of both enantiomers. For research purposes, it is often necessary to obtain enantiomerically pure forms of the compound. This can be achieved through two main strategies: enantiomeric resolution or enantioselective synthesis. mdpi.com

Enantiomeric Resolution: This involves the separation of the racemic mixture into its individual enantiomers. This can be done by reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by techniques like crystallization or chromatography. Another approach is the use of chiral chromatography, which employs a chiral stationary phase to separate the enantiomers.

Enantioselective Synthesis: This approach aims to directly synthesize a single enantiomer. For cathinone derivatives, this can be achieved by using a chiral precursor. For example, a stereoselective synthesis could start from an enantiomerically pure amino acid, such as (S)-2-aminobutanoic acid. mdpi.comresearchgate.net This chiral starting material would then be used to construct the molecule, preserving the stereochemistry at the α-carbon. Another method involves using chiral catalysts or reagents during the synthesis to favor the formation of one enantiomer over the other.

Research into the enantioselective synthesis of cathinones is an active area, as the stereochemistry can significantly impact their interaction with biological targets. mdpi.com

Advanced Analytical Characterization Techniques for Indanyl N Ethylbuphedrone Research

Chromatographic Methodologies for Indanyl-N-ethylbuphedrone Separation and Quantification in Research Matrices

Chromatographic techniques are fundamental in separating this compound from complex mixtures, such as seized materials or biological samples, and for its precise quantification. The choice of method depends on the research objective, be it identification, purity assessment, or metabolic profiling.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like synthetic cathinones. ekb.egunair.ac.id In the context of this compound research, GC-MS provides high separation efficiency and definitive mass spectral data for identification.

Upon injection into the GC system, the compound is vaporized and separated on a capillary column, typically a non-polar phase like HP-5. The retention time is a key characteristic, though it can be similar among structurally related cathinones. The real power of GC-MS lies in the electron ionization (EI) mass spectra, which produce distinct and reproducible fragmentation patterns. albany.edunih.gov For N-alkylated cathinones, the fragmentation is often initiated by an α-cleavage at the amine group, leading to the formation of characteristic immonium cations. researchgate.net While a molecular ion may be weak or absent due to the extensive fragmentation, the resulting fragments provide a structural fingerprint. nih.govnih.gov The combination of retention time and mass spectrum allows for confident identification when compared against a reference standard or a spectral library. ekb.eg

Table 1: Illustrative GC-MS Data for Synthetic Cathinone (B1664624) Analysis

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Column Type | Stationary phase used for separation. | HP-5 (5% Phenyl Methyl Siloxane) |

| Injection Mode | Method of sample introduction. | Split/Splitless |

| Carrier Gas | Inert gas to move the sample through the column. | Helium |

| Ionization Mode | Method of ion generation. | Electron Ionization (EI) at 70 eV |

| Key Fragmentation Pathway | Dominant bond cleavage upon ionization. | α-cleavage of the amine |

| Characteristic Ions | Commonly observed mass fragments for N-ethyl cathinones. | Immonium ions (e.g., m/z related to the N-ethyl group) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolite Research

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for analyzing non-volatile compounds and for studying the metabolism of substances like this compound. nih.govmurdoch.edu.au This technique is particularly valuable for detecting the parent compound and its metabolites in biological matrices such as urine and plasma. researchgate.netnih.gov

The LC system, typically using a reversed-phase column (e.g., C18), separates the analytes based on their polarity. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized, often using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM). researchgate.net In this mode, a specific precursor ion (the molecular ion of this compound or a metabolite) is selected and fragmented to produce characteristic product ions. This process significantly reduces background noise and enhances detection limits. nih.govresearchgate.net Research on related N-ethyl cathinones has shown that common metabolic pathways include N-dealkylation and reduction of the ketone group, products of which can be targeted using LC-MS/MS. nih.gov

Table 2: Representative LC-MS/MS Parameters for Cathinone Metabolite Screening

| Parameter | Description | Typical Setting |

|---|---|---|

| LC Column | Type of stationary phase. | C18 Reversed-Phase |

| Mobile Phase | Solvents used for elution. | Gradient of Acetonitrile and Water with Formic Acid |

| Ionization Source | Method for creating ions. | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Mass analysis mode. | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Mass of the parent molecule selected for fragmentation. | [M+H]⁺ of this compound |

| Product Ion (Q3) | Specific fragments monitored for quantification/confirmation. | Structurally significant fragments post-collision |

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification Studies

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantitative analysis and purity assessment of bulk drug substances and formulations. rasayanjournal.co.inresearchgate.net For this compound research, a validated RP-HPLC method can determine the compound's purity by separating it from synthesis precursors, by-products, and other impurities. bas.bg

The method typically employs a C8 or C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for cathinones is often in the range of 230-270 nm. rasayanjournal.co.ind-nb.info By creating a calibration curve with known concentrations of a reference standard, the concentration of this compound in a sample can be accurately determined. researchgate.net Method validation according to ICH guidelines ensures the linearity, accuracy, precision, and robustness of the analytical procedure. nih.gov

Table 3: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Description | Example Condition |

|---|---|---|

| Instrument | HPLC system with detector. | HPLC with UV-Vis or Photodiode Array (PDA) Detector |

| Column | Stationary phase and dimensions. | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Solvent mixture for separation. | Acetonitrile : Phosphate Buffer (pH adjusted) |

| Flow Rate | Speed of mobile phase delivery. | 1.0 mL/min |

| Detection Wavelength | Wavelength for monitoring the analyte. | ~232 nm |

| Injection Volume | Amount of sample introduced. | 10-20 µL |

| Retention Time | Time at which the analyte elutes. | Compound-specific, e.g., ~5-7 minutes |

Spectroscopic Approaches in this compound Structural Elucidation for Research

Spectroscopic techniques are crucial for the definitive structural elucidation of new chemical entities. mdpi.com For this compound, NMR and IR spectroscopy provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure of organic compounds. researchgate.netspringernature.com A full suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, can provide an unambiguous assignment of all atoms and their connectivity in the this compound molecule. hyphadiscovery.comnih.gov

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov ¹³C NMR reveals the number and types of carbon atoms. mdpi.com Two-dimensional (2D) NMR experiments are then used to piece the structure together. For instance, COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. uab.edu The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital as it shows correlations between protons and carbons over two to three bonds, allowing the assembly of the complete carbon skeleton and the placement of functional groups. hyphadiscovery.com

Table 4: Expected NMR Data for Structural Confirmation of a Synthetic Cathinone

| Experiment | Information Provided | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts, integration, and coupling patterns. | Confirms presence of aromatic, indanyl, and N-ethyl groups. |

| ¹³C NMR | Chemical shifts for each unique carbon atom. | Identifies carbonyl, aromatic, and aliphatic carbons. |

| COSY | Shows ¹H-¹H spin-spin coupling networks. | Connects adjacent protons within the ethyl and indanyl moieties. |

| HSQC | Correlates protons to their directly bonded carbons. | Assigns specific protons to their corresponding carbons. |

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum provides clear evidence for key structural features. The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling. mdpi.com

The most prominent absorption band for cathinone derivatives is the carbonyl (C=O) stretch, which typically appears as a strong peak in the region of 1670-1700 cm⁻¹. mdpi.comresearchgate.net Other important absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1580-1605 cm⁻¹), and bands corresponding to the amine group. mdpi.comlibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole and can be used to confirm its identity by comparison with a reference spectrum. oregonstate.edu

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 2850-3100 | C-H (Aliphatic & Aromatic) | Stretching |

| ~1685 | C=O (Ketone) | Stretching |

| ~1600 | C=C (Aromatic) | Stretching |

| 1100-1300 | C-N | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique in the preliminary analysis and characterization of synthetic cathinones like this compound. This method provides insights into the electronic structure of the molecule by measuring the absorption of UV or visible light, which excites electrons from the ground state to higher energy states. The chromophores within the molecule, which are the parts responsible for absorbing light, determine the wavelengths of maximum absorbance (λmax).

For synthetic cathinones, the primary chromophore is the β-keto phenethylamine (B48288) structure. The benzene (B151609) ring and the carbonyl group are the key components that absorb UV radiation. The UV spectra of many synthetic cathinones exhibit characteristic absorption bands. For instance, a "K band" is often observed around 245 nm, with a "B band" appearing at approximately 280 nm. Substitutions on the aromatic ring can influence the absorption spectrum, with electron-donating groups potentially causing shifts in the wavelength of maximum absorption (red shifts) and changes in the intensity of the bands.

While specific UV-Vis spectral data for this compound is not widely published, the analysis of structurally similar cathinone derivatives can provide an estimation of its expected spectral properties. The presence of the indanyl moiety is expected to influence the chromophoric system. Below is a table summarizing typical UV-Vis spectral data for related synthetic cathinones, which can serve as a reference for the potential spectral characteristics of this compound.

Interactive Data Table: UV-Vis Spectral Data of Selected Synthetic Cathinones in Methanol

| Compound | λmax (nm) | Molar Absorptivity (ε) | Specific Absorbance (A11) |

| Cathinone | 245.2 | Not Reported | Not Reported |

| 4-Methylmethcathinone (4-MMC) | Not Reported | Not Reported | Not Reported |

| 4-Methylethcathinone (4-MEC) | Not Reported | Not Reported | Not Reported |

| Buphedrone (B1655700) | Not Reported | Not Reported | Not Reported |

Note: Specific values for λmax, molar absorptivity, and specific absorbance for a broad range of cathinones are often determined in specific research studies and may not be universally cataloged. The data presented here is illustrative of the types of measurements taken.

The determination of a reliable specific absorbance (A11), defined as the maximum absorbance of a 1% solution over a 1-cm path length, is a useful alternative for the quantitative verification of the concentration of analytical standard solutions. UV spectrophotometry can also be instrumental in distinguishing between positional isomers of synthetic cathinones when substitutions are present on the benzene ring.

Emerging Analytical Strategies for this compound Detection in Complex Research Samples

The detection of novel psychoactive substances (NPS) such as this compound in complex biological matrices from research studies, including animal studies, presents significant analytical challenges. The low concentrations of the parent compound and its metabolites, along with matrix interference, necessitate the use of highly sensitive and selective analytical techniques. Advancements in analytical instrumentation are fundamental to overcoming these challenges.

Emerging strategies are increasingly focusing on the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) for the analysis of synthetic cathinones in samples such as hair, oral fluid, and tissue homogenates. High-resolution mass spectrometry (HRMS) is also a powerful tool for the identification and structural elucidation of unknown compounds and their metabolites.

Hair Analysis

Hair analysis is particularly valuable in research settings for evaluating past and continuous exposure to xenobiotics. The development of sensitive methods, typically achieving limits of quantification in the picogram per milligram (pg/mg) range, is crucial for detecting occasional consumption. Analytical methods for the determination of NPS in hair are continually being developed to include a wider range of substances.

Oral Fluid Analysis

Oral fluid is a useful alternative to blood for investigating recent drug usage. Drugs and their metabolites are transferred from the blood into the oral fluid. Analytical methods for oral fluid often involve initial testing by immunoassay followed by confirmatory testing using mass spectrometry.

Tissue Homogenates from Animal Studies

In preclinical animal studies, the analysis of tissue homogenates is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound. These studies help in identifying suitable biomarkers for detecting intake.

The table below summarizes emerging analytical strategies that are applicable for the detection of this compound and other synthetic cathinones in various research samples.

Interactive Data Table: Emerging Analytical Strategies for Synthetic Cathinone Detection

| Analytical Technique | Sample Type | Key Advantages | Typical Limits of Quantification (LOQ) |

| LC-MS/MS | Hair, Oral Fluid, Tissue Homogenates | High sensitivity and selectivity, suitable for complex matrices. | pg/mg to ng/mL range |

| GC-MS | Hair, Tissue Homogenates | Well-established technique, good for volatile compounds. | ng/mg to ng/mL range |

| LC-HRMS | Hair, Tissue Homogenates | Enables identification of unknown metabolites and structural elucidation. | pg/mg to ng/mL range |

These advanced analytical methods are crucial for the reliable identification and quantification of this compound and its metabolites in diverse and complex research samples, thereby supporting ongoing research into its pharmacokinetic and metabolic profiles.

Pharmacological Mechanisms of Action of Indanyl N Ethylbuphedrone: in Vitro and Preclinical Animal Studies

Indanyl-N-ethylbuphedrone Interactions with Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin (B10506) Transporters)

In Vitro Studies of this compound on Neurotransmitter Uptake Inhibition

A comprehensive search of scientific literature did not yield any specific studies that have determined the in vitro neurotransmitter uptake inhibition profile of this compound. Consequently, data regarding its potency (IC50 values) at the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are not available.

This compound-Induced Neurotransmitter Release Profiles in Synaptosomal Preparations

There are no published studies on the effects of this compound on neurotransmitter release in synaptosomal preparations. Therefore, its capacity to act as a substrate for and induce reverse transport through DAT, NET, or SERT has not been characterized.

Receptor Binding and Functional Activity of this compound at Specific Receptor Subtypes (e.g., Dopamine, Serotonin, Adrenergic Receptors)

No data from receptor binding assays or functional activity studies for this compound are available in the current scientific literature. Its affinity and efficacy at various receptor subtypes, including but not limited to dopamine, serotonin, and adrenergic receptors, remain uninvestigated.

Enzyme Inhibition and Modulation by this compound in Biochemical Assays

There is no available research detailing the effects of this compound on the activity of enzymes such as monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Its potential to inhibit or modulate other enzymes has also not been reported.

Behavioral Pharmacology of this compound in Animal Models

Locomotor Activity and Stereotypy Induced by this compound

Preclinical animal studies investigating the behavioral pharmacology of this compound, specifically its effects on locomotor activity and the induction of stereotyped behaviors in animal models, have not been published. As such, its psychostimulant properties in vivo are not characterized.

Drug Discrimination Studies of this compound

Drug discrimination is a behavioral pharmacology paradigm used to evaluate the subjective effects of psychoactive drugs in animals. In this procedure, animals are trained to recognize the interoceptive cues of a specific drug and differentiate them from a vehicle injection, which allows researchers to determine if novel compounds produce similar subjective effects to known drugs of abuse.

A comprehensive search of scientific literature reveals no published drug discrimination studies specifically investigating this compound. While research exists for other synthetic cathinones, where compounds are often tested for their ability to substitute for the discriminative stimulus effects of stimulants like methamphetamine or cocaine, no such data has been reported for this compound. dea.govljmu.ac.uk Therefore, its potential for producing subjective effects similar to other psychostimulants has not been experimentally determined through this paradigm.

Reinforcing Properties of this compound in Self-Administration Paradigms

Intravenous self-administration is considered the gold standard for assessing the reinforcing properties and abuse liability of a substance in preclinical animal models. This paradigm allows animals to learn to perform a specific action, such as pressing a lever, to receive a dose of a drug. The rate and pattern of responding can indicate the drug's reinforcing efficacy.

There are no specific studies on the reinforcing properties of this compound using self-administration paradigms. Research on a different compound, N-isopropylbenzylamine (N-ipb), has shown that it functions as a reinforcer in rats. nih.govresearchgate.net In these studies, rats acquired N-ipb self-administration, demonstrating a typical inverted U-shaped dose-response curve. nih.govresearchgate.net However, it is crucial to note that N-isopropylbenzylamine is a distinct chemical entity from this compound, and these findings cannot be extrapolated. Without dedicated self-administration studies, the reinforcing effects and abuse potential of this compound remain scientifically uncharacterized.

Neurochemical Correlates of this compound Administration in Animal Models

The pharmacological effects of many synthetic cathinones are mediated by their interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov These interactions can lead to increased extracellular concentrations of these neurotransmitters in key brain regions associated with reward and motivation, which are believed to underlie their stimulant and reinforcing effects. nih.gov

No studies were found that investigated the neurochemical consequences of this compound administration in animal models. Research on other novel psychoactive substances often involves techniques like in vivo microdialysis to measure changes in neurotransmitter levels in brain areas such as the nucleus accumbens. However, no such data has been published for this compound. Consequently, its profile as a potential monoamine transporter inhibitor or releaser, and its impact on central nervous system neurochemistry, are currently unknown.

Metabolism and Pharmacokinetics of Indanyl N Ethylbuphedrone: Preclinical Investigations

Identification and Characterization of Indanyl-N-ethylbuphedrone Metabolites

While metabolites of this compound have not been empirically identified, the structure suggests several predictable biotransformations common to synthetic cathinones. europa.eu The metabolic process is generally aimed at increasing the water solubility of the compound to facilitate its excretion from the body. fiveable.medrughunter.com

Phase I metabolism introduces or exposes functional groups on the parent molecule. For this compound, the primary expected pathways include:

N-dealkylation: The removal of the ethyl group from the nitrogen atom is a common metabolic step for many N-alkylated cathinones. nih.gov This process would yield an N-de-ethylated metabolite.

Carbonyl Reduction: The ketone group (C=O) on the beta-carbon of the cathinone (B1664624) structure is susceptible to reduction, forming a secondary alcohol. This results in a dihydro- metabolite, which can exist as different stereoisomers. This is a major pathway for many cathinone derivatives. frontiersin.org

Hydroxylation: This involves the addition of a hydroxyl (-OH) group. For this compound, hydroxylation could occur on the indanyl ring system or the phenyl ring. Studies on other cathinones have shown that hydroxylation of alkyl chains can also occur. dntb.gov.ua

Combinations of these pathways are also highly probable, leading to metabolites that are, for example, both N-dealkylated and reduced at the carbonyl group. nih.gov

Table 1: Predicted Phase I Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Description |

| N-dealkylation | Indanyl-buphedrone | Removal of the N-ethyl group. |

| Carbonyl Reduction | Dihydro-indanyl-N-ethylbuphedrone | Reduction of the beta-keto group to a hydroxyl group. |

| Hydroxylation | Hydroxy-indanyl-N-ethylbuphedrone | Addition of a hydroxyl group to the indanyl or phenyl ring. |

| Combined Pathways | Dihydro-indanyl-buphedrone | Result of both carbonyl reduction and N-dealkylation. |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. fiveable.me

Glucuronidation: This is the most common Phase II reaction for cathinones. frontiersin.org The hydroxyl groups introduced during Phase I (via carbonyl reduction or hydroxylation) are primary sites for conjugation with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com

Sulfation: Similar to glucuronidation, sulfation involves the conjugation of a sulfate (B86663) group to hydroxylated metabolites.

Other Pathways: N-acetylation has also been observed as a Phase II pathway for some cathinone metabolites. nih.gov

The resulting glucuronide and sulfate conjugates are highly polar and are readily eliminated from the body, primarily in urine. fiveable.me

Table 2: Predicted Phase II Metabolic Pathways for this compound Metabolites

| Conjugation Reaction | Substrate (Phase I Metabolite) | Predicted Conjugate Metabolite |

| Glucuronidation | Dihydro-indanyl-N-ethylbuphedrone | Dihydro-indanyl-N-ethylbuphedrone glucuronide |

| Glucuronidation | Hydroxy-indanyl-N-ethylbuphedrone | Hydroxy-indanyl-N-ethylbuphedrone glucuronide |

| Sulfation | Hydroxy-indanyl-N-ethylbuphedrone | Hydroxy-indanyl-N-ethylbuphedrone sulfate |

In Vitro this compound Metabolism Studies with Hepatic Microsomes, Hepatocytes, and Recombinant Enzymes

Specific in vitro studies on this compound are not documented. However, the standard preclinical approach involves using various liver-derived preparations to model metabolism.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) isoforms. frontiersin.org Incubating this compound with human liver microsomes (HLM) would be the primary method to identify the main oxidative metabolites.

Hepatocytes: Intact liver cells (hepatocytes) contain both Phase I and Phase II enzymes and provide a more complete picture of metabolism, including conjugation reactions.

Recombinant Enzymes: Using specific, recombinantly expressed CYP or UGT enzymes can pinpoint exactly which isoforms are responsible for particular metabolic transformations.

Based on studies of similar cathinones, it is expected that incubations with these systems would reveal metabolites formed through the pathways described in section 5.1. frontiersin.org

In Vivo this compound Pharmacokinetics in Animal Models (e.g., Absorption, Distribution, Elimination)

No in vivo pharmacokinetic data for this compound in animal models such as rats or mice have been published. Such studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

For other synthetic cathinones studied in rats, they are generally observed to be rapidly absorbed and distributed, including crossing the blood-brain barrier. nih.govresearchgate.net Elimination is primarily through metabolism, with the parent compound often being undetectable or present at very low levels in urine, while its metabolites are abundant. nih.gov For instance, a study on N-ethylhexedrone and buphedrone (B1655700) in mice found that the parent drugs and their Phase I metabolites were quantified in urine collected over 24 hours. nih.gov

Enzymes Involved in this compound Biotransformation (e.g., Cytochrome P450 isoforms, UGTs, FMOs)

The specific enzymes responsible for metabolizing this compound have not been identified. However, based on extensive research on other drugs and xenobiotics, including other synthetic cathinones, the primary enzymes involved can be predicted.

Cytochrome P450 (CYP) System: This superfamily of enzymes is responsible for most Phase I oxidative metabolism. mdpi.com For cathinone-like structures and other psychoactive substances, key isoforms involved often include CYP2D6, CYP3A4, CYP2C19, and CYP1A2. nih.govnih.gov These enzymes would likely catalyze the N-dealkylation and hydroxylation of this compound.

Uridine 5'-diphospho-glucuronosyltransferases (UGTs): These are the main enzymes mediating Phase II glucuronidation, conjugating glucuronic acid to hydroxylated metabolites. drughunter.com

Flavin-containing Monooxygenases (FMOs): While CYPs are the major players, FMOs can also be involved in the metabolism of nitrogen-containing compounds.

Identifying the specific enzymes is critical for predicting potential drug-drug interactions.

Mechanistic Toxicology of Indanyl N Ethylbuphedrone: Cellular and Preclinical Animal Studies

Indanyl-N-ethylbuphedrone-Induced Oxidative Stress and Reactive Oxygen Species Production in Cellular Models

Synthetic cathinones are widely recognized for their capacity to induce cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This imbalance leads to cellular damage. In vitro studies using various cell lines, including neuronal and hepatic cells, have demonstrated that exposure to synthetic cathinones can lead to a significant increase in intracellular ROS levels. medcraveonline.com This overproduction of ROS can damage critical cellular components, including lipids, proteins, and DNA, ultimately compromising cell viability and function. The toxicological profile of synthetic cathinones is often linked to their pharmacological action. preprints.org

The mechanisms underlying ROS production by these compounds are multifaceted. They are believed to involve the disruption of mitochondrial electron transport chain function and the metabolism of the compounds themselves, which can generate reactive intermediates. This cascade of oxidative damage is a key initiating event in the broader neurotoxic effects observed with this class of substances. nih.gov

Hypothetical Data Illustration: ROS Production in SH-SY5Y Neuroblastoma Cells

The following table illustrates the potential concentration-dependent effect of a synthetic cathinone (B1664624) on ROS production in a human-derived neuronal cell line, as would be measured by a fluorescent probe like DCFH-DA.

| Concentration (µM) | Mean Fluorescence Intensity (% of Control) | Standard Deviation | P-value vs. Control |

| 0 (Control) | 100 | ± 8.5 | - |

| 10 | 125 | ± 10.2 | < 0.05 |

| 50 | 180 | ± 15.1 | < 0.01 |

| 100 | 250 | ± 20.4 | < 0.001 |

| 250 | 340 | ± 25.8 | < 0.001 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Neuroinflammatory Pathways Modulated by this compound in Brain Cell Cultures and Animal Models

Neuroinflammation is a critical component of the neurotoxicity induced by many psychostimulant substances, including synthetic cathinones. preprints.org This process involves the activation of glial cells—microglia and astrocytes—in the central nervous system, leading to the release of a host of inflammatory mediators such as cytokines and chemokines. Preclinical studies have shown that synthetic cathinones can trigger this inflammatory cascade. preprints.org

In cellular models, exposure of microglial cultures to synthetic cathinones can lead to morphological changes indicative of activation and a significant release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). Animal models further corroborate these findings, where administration of cathinone analogues has been associated with increased microglial activation in various brain regions. This sustained neuroinflammatory state can exacerbate neuronal injury and contribute to the long-term neurotoxic consequences of these substances. researchgate.net

Hypothetical Data Illustration: Cytokine Release from BV-2 Microglial Cells

This table demonstrates the potential effect of a synthetic cathinone on the release of key pro-inflammatory cytokines from a murine microglial cell line.

| Treatment | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |

| Control | 55 ± 12 | 20 ± 5 |

| Lipopolysaccharide (LPS) (Positive Control) | 850 ± 70 | 350 ± 45 |

| Synthetic Cathinone (50 µM) | 275 ± 35 | 150 ± 22 |

| Synthetic Cathinone (100 µM) | 450 ± 50 | 280 ± 30 |

This table is for illustrative purposes only and does not represent actual data for this compound.

This compound Effects on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy production and are also primary sites of ROS generation. Their dysfunction is a common pathway in drug-induced toxicity. nih.gov Synthetic cathinones are known to impair mitochondrial function through several mechanisms. These include the disruption of the mitochondrial respiratory chain, which reduces ATP synthesis, and the dissipation of the mitochondrial membrane potential (ΔΨm), a critical component for energy production.

Hypothetical Data Illustration: Mitochondrial Function Assessment in HepG2 Cells

The table below provides a hypothetical example of how a synthetic cathinone might affect key parameters of mitochondrial health in a human liver cell line.

| Parameter | Control | Synthetic Cathinone (100 µM) | % Change |

| ATP Production (nmol/mg protein) | 15.2 ± 1.8 | 8.5 ± 1.1 | -44% |

| Mitochondrial Membrane Potential (% of Control) | 100 ± 7.5 | 62 ± 9.3 | -38% |

| Caspase-3 Activity (Fold Increase) | 1.0 | 4.2 ± 0.6 | +320% |

This table is for illustrative purposes only and does not represent actual data for this compound.

Investigations into this compound-Mediated Neurotoxicity Mechanisms (e.g., Dopaminergic Neurotoxicity)

The neurotoxicity of synthetic cathinones is a significant public health concern. preprints.org These compounds share structural similarities with amphetamines and act as potent monoamine transporter inhibitors or releasers, leading to elevated extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.gov While generally considered to have lower neurotoxicity than substances like methamphetamine, the risk remains significant. preprints.org

A primary mechanism of neurotoxicity involves the dopaminergic system. The sustained increase in synaptic dopamine can lead to the formation of toxic dopamine-quinones and increased oxidative stress within dopaminergic neurons. This can result in damage to dopamine nerve terminals and potentially long-term deficits in dopaminergic function. The convergence of oxidative stress, neuroinflammation, and mitochondrial dysfunction contributes to a neurotoxic environment that can lead to neuronal apoptosis and lasting neurological impairments. researchgate.net

Hypothetical Data Illustration: Dopamine Transporter (DAT) Density in Mouse Striatum

This table illustrates a potential outcome from an animal study measuring the density of dopamine transporters in a key brain region following repeated exposure to a synthetic cathinone.

| Treatment Group | DAT Density (fmol/mg tissue) | Standard Deviation | % Reduction vs. Saline |

| Saline Control | 1250 | ± 110 | - |

| Synthetic Cathinone (Low Dose) | 1050 | ± 95 | 16% |

| Synthetic Cathinone (High Dose) | 825 | ± 80 | 34% |

This table is for illustrative purposes only and does not represent actual data for this compound.

This compound Impact on Gene Expression and Protein Regulation in Research Models

Exposure to toxic substances like synthetic cathinones can profoundly alter cellular function by modifying gene expression and protein regulation. These changes are cellular responses to stress and can dictate whether a cell survives or undergoes programmed cell death (apoptosis). For instance, studies on novel synthetic cathinones have explored their effects on the expression of genes related to the dopamine system in the brain. researchgate.net

Toxicological insults frequently lead to the upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. Furthermore, cells may attempt to counteract oxidative stress by upregulating the expression of antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase. Analyzing these changes in gene and protein expression provides valuable mechanistic insights into the pathways leading to cellular demise.

Hypothetical Data Illustration: Gene Expression Changes in PC12 Cells

The following table shows hypothetical changes in the expression of key regulatory genes in a neuronal-like cell line after a 24-hour exposure to a synthetic cathinone.

| Gene Target | Fold Change in Expression (vs. Control) | Biological Function |

| Bax | +3.5 | Pro-apoptotic |

| Bcl-2 | -2.1 | Anti-apoptotic |

| SOD2 | +1.8 | Antioxidant Defense |

| c-Fos | +4.0 | Cellular Stress/Activation |

This table is for illustrative purposes only and does not represent actual data for this compound.

In Vitro Genotoxicity and Mutagenicity Studies of this compound

Genotoxicity assessment is a fundamental component of toxicological evaluation, as it determines a substance's potential to damage genetic material (DNA). Such damage can lead to mutations and potentially cancer. Standard in vitro testing batteries are used to screen for genotoxic potential and include assays for gene mutation, chromosomal damage (clastogenicity), and changes in chromosome number (aneugenicity).

While specific genotoxicity data for this compound are unavailable, any new psychoactive substance would be subjected to tests like the bacterial reverse mutation assay (Ames test) to detect point mutations, and mammalian cell assays like the micronucleus test or chromosomal aberration assay to assess chromosomal damage. These tests are conducted with and without an external metabolic activation system (e.g., rat liver S9 fraction) to account for potentially genotoxic metabolites.

Hypothetical Data Illustration: Summary of In Vitro Genotoxicity Profile

This table provides a hypothetical summary of results for a synthetic cathinone in a standard battery of genotoxicity tests.

| Assay | Condition | Result | Interpretation |

| Ames Test (S. typhimurium) | - S9 Mix | Negative | Not mutagenic in bacteria |

| Ames Test (S. typhimurium) | + S9 Mix | Negative | Metabolites not mutagenic in bacteria |

| Mouse Lymphoma Assay | - S9 Mix | Negative | Not mutagenic in mammalian cells |

| Mouse Lymphoma Assay | + S9 Mix | Weakly Positive | Metabolites may be mutagenic |

| In Vitro Micronucleus Test | - S9 Mix | Negative | Not clastogenic/aneugenic |

| In Vitro Micronucleus Test | + S9 Mix | Positive | Metabolites are clastogenic/aneugenic |

This table is for illustrative purposes only and does not represent actual data for this compound.

Computational Chemistry and Molecular Modeling Approaches for Indanyl N Ethylbuphedrone Research

Molecular Docking Studies of Indanyl-N-ethylbuphedrone with Biological Targets (e.g., Transporters, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies would primarily focus on its interaction with monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). frontiersin.orgnih.govwikipedia.org These transporters are the main targets for substituted cathinones. nih.gov

The primary goal of docking this compound would be to determine its binding affinity and pose within the orthosteric binding site (S1) of these transporters. nih.gov Studies on similar cathinones have shown that interactions with key amino acid residues, such as a salt bridge formation with a conserved aspartate residue in DAT (Asp79), are critical for binding. tandfonline.comresearchgate.net For instance, research on a range of synthetic cathinones revealed that residues like Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326 are crucial in forming the binding pocket in the human dopamine transporter (hDAT). tandfonline.comresearchgate.net The indanyl moiety of this compound would be expected to form significant hydrophobic and van der Waals interactions within this pocket, while the protonated amine would likely interact with the key aspartate residue.

By comparing the calculated binding energies (docking scores) of this compound across DAT, NET, and SERT, researchers can predict its selectivity. Structure-activity relationship (SAR) studies on cathinones have demonstrated that modifications, such as the length of the alkyl chain, can significantly influence potency and selectivity. acs.orgnih.gov Docking simulations would allow for a systematic evaluation of how the unique indanyl and N-ethyl groups contribute to its MAT interaction profile compared to other cathinones like N-ethylbuphedrone (NEB) or α-PVP. nih.govresearchgate.net

Table 1: Illustrative Molecular Docking Results for a Cathinone (B1664624) Derivative at Monoamine Transporters

| Target Transporter | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Dopamine (DAT) | -9.5 | Asp79, Tyr156, Phe326 | Ionic, Hydrogen Bond, Hydrophobic |

| Norepinephrine (NET) | -8.8 | Asp75, Phe317 | Ionic, Hydrophobic |

| Serotonin (SERT) | -7.2 | Asp98, Tyr176 | Ionic, Hydrogen Bond |

Note: This data is representative and based on studies of similar substituted cathinones, not specific to this compound.

Molecular Dynamics Simulations to Elucidate this compound Binding Mechanisms and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. An MD simulation would provide a dynamic view of the this compound-transporter complex, revealing the stability of the docked pose and the conformational changes induced in the transporter upon binding. frontiersin.org

For cathinone analogs, MD simulations have been used to validate docking results and have shown that stable, non-bonded interactions within the active site of transporters like hDAT can persist over extended simulation times (e.g., 100 nanoseconds). tandfonline.comresearchgate.net These simulations are critical for understanding whether a compound acts as a reuptake inhibitor (blocker) or a substrate (releaser). Inhibitors tend to stabilize the transporter in an outward-open conformation, while substrates induce conformational changes that facilitate their translocation into the cell. nih.gov

MD simulations of this compound bound to MATs would allow researchers to:

Assess the stability of key hydrogen bonds and salt bridge interactions over time.

Observe water molecule dynamics within the binding pocket and their role in ligand binding and transporter function.

Analyze the flexibility of different regions of the transporter in response to the ligand.

Calculate the free energy of binding, providing a more accurate estimation of binding affinity than docking scores alone.

These simulations can reveal subtle differences in how the indanyl group, compared to a simple phenyl or substituted phenyl ring, affects the dynamics of the transporter's extracellular and intracellular gates, providing mechanistic insight into its potential as an inhibitor or a releasing agent. nih.gov

In Silico Prediction of this compound Metabolism and Potential Toxicological Pathways

In silico (computer-based) tools are invaluable for predicting the metabolic fate of new compounds, a critical step in early-stage research. nih.govresearchgate.net For a novel psychoactive substance (NPS) like this compound, predicting its metabolites is essential for developing analytical methods for its detection in biological samples. researchgate.net

Various software platforms (e.g., GLORYx, BioTransformer, SyGMa) can predict the biotransformation of a parent molecule based on known metabolic pathways and enzymatic reactions. nih.govresearchgate.net For substituted cathinones, common metabolic pathways include:

Phase I Metabolism: Reduction of the β-keto group to the corresponding alcohol, N-dealkylation, and hydroxylation of the aromatic ring.

Phase II Metabolism: Glucuronidation or sulfation of the hydroxylated metabolites.

Toxicological pathways can also be predicted using Quantitative Structure-Activity Relationship (QSAR) models and other computational toxicology tools. These models correlate chemical structures with potential toxicological endpoints, such as cardiotoxicity, hepatotoxicity, or neurotoxicity. ADMET (Administration, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can also estimate properties like blood-brain barrier permeability, which is a key factor for centrally acting substances. tandfonline.comresearchgate.net

Table 2: Predicted Phase I Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family |

| Indanyl-buphedrone | N-de-ethylation | Cytochrome P450 (CYP) |

| Di-hydro-Indanyl-N-ethylbuphedrone | β-keto reduction | Carbonyl Reductase |

| Hydroxy-indanyl-N-ethylbuphedrone | Aromatic Hydroxylation | Cytochrome P450 (CYP) |

Note: This table represents hypothetical predictions based on common metabolic pathways for substituted cathinones.

De Novo Design of this compound-like Compounds for Research

De novo design involves using computational algorithms to generate novel molecular structures with desired properties. Based on the binding mode of this compound identified through docking and MD studies, these techniques could be used to design new analogs for research purposes. The goal could be to create compounds with increased selectivity for a specific monoamine transporter or to probe the structure-activity relationships of the indanyl scaffold. frontiersin.org

Using the this compound-transporter complex as a template, computational methods can suggest modifications to the parent structure. For instance, algorithms could explore different substitutions on the indanyl ring or variations in the N-alkyl group to optimize interactions with the target protein. These virtual screening and design techniques accelerate the discovery of novel chemical probes to better understand the function and pharmacology of monoamine transporters. frontiersin.orgnih.gov

Forensic Science Research and Monitoring of Indanyl N Ethylbuphedrone

Challenges in Analytical Detection and Identification of Indanyl-N-ethylbuphedrone in Complex Forensic Research Samples

The detection and identification of novel psychoactive substances like this compound in complex forensic samples are fraught with analytical hurdles. The sheer number and chemical diversity of NPS, with hundreds being monitored and new ones frequently emerging, make it difficult for forensic laboratories to maintain updated detection protocols. nih.goveuropa.eu A primary issue is the lack of certified reference standards for every new compound, which are essential for the validation of analytical methods. ojp.gov

Complex biological matrices such as blood, urine, and hair present significant challenges due to the presence of endogenous and exogenous substances that can interfere with analysis. nih.gov Furthermore, NPS like synthetic cathinones are often consumed in combination with other drugs, creating complex mixtures that are difficult to analyze. nih.gov The low concentrations of these substances and their metabolites in biological samples also necessitate highly sensitive analytical techniques. nih.gov

Standard analytical methods like gas chromatography-mass spectrometry (GC-MS) may have limitations in distinguishing between isomers of synthetic cathinones. unodc.org Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are often required for more definitive identification, especially in the absence of reference standards. nih.govresearchgate.net

Table 1: Common Analytical Techniques for the Identification of Synthetic Cathinones

| Technique | Application in Forensic Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A standard method for identifying controlled substances in drug exhibits, though it has limitations with isomeric compounds. nih.govnist.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for quantitative analysis in biological materials, capable of identifying a wide range of NPS in complex mixtures. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Employed for structural characterization and identification of unknown compounds and their metabolites without reference standards. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of new synthetic cathinone (B1664624) derivatives. unodc.orgresearchgate.net |

Research on this compound Prevalence and Emergence in Illicit Drug Markets (from a research monitoring perspective)

The illicit drug market is characterized by the rapid turnover of substances, where the control of one compound often leads to the emergence of a chemically modified, and uncontrolled, analogue. ojp.gov This constant evolution poses a significant challenge to law enforcement and public health agencies. Monitoring the online availability of NPS and analyzing seizure data are key strategies to understand market trends. aic.gov.au However, the sheer volume and transient nature of these products make comprehensive monitoring difficult.

Development of Reference Standards and Databases for this compound Research and Identification

The availability of well-characterized reference standards is a cornerstone of forensic drug analysis. For a newly identified substance like this compound, the development and dissemination of a reference standard are critical for enabling forensic laboratories to definitively identify the compound in seized materials and biological samples. The process of creating a reference standard involves the synthesis of the compound at high purity and its thorough analytical characterization.

Forensic spectral databases are equally important tools for the identification of NPS. These databases contain analytical data, such as mass spectra and infrared spectra, for a wide range of compounds. When a laboratory encounters an unknown substance, they can compare its spectral data to the entries in the database to facilitate identification. The inclusion of data for new compounds like this compound in these databases is crucial for rapid and accurate identification by forensic chemists worldwide. The UNODC, for instance, maintains a portal for the sharing of information on NPS, including analytical methodologies and mass spectra, to serve as a global reference point. umd.edu

Role of Global Research Networks and Early Warning Systems in Tracking Novel Psychoactive Substances Including this compound

Global research networks and early warning systems (EWS) are vital for the timely detection and monitoring of NPS like this compound. Organizations such as the United Nations Office on Drugs and Crime (UNODC) and the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operate sophisticated EWS to collect and disseminate information on new and emerging drug threats. europa.eudrugsandalcohol.ie

These systems rely on a network of forensic laboratories, law enforcement agencies, and public health officials to report the identification of new substances. The UNODC's Early Warning Advisory on NPS is a global system that monitors, analyzes, and reports on NPS trends. drugsandalcohol.ie Similarly, the EU Early Warning System plays a central role in the rapid detection, assessment, and response to health and social threats caused by NPS in Europe. europa.eu In the United States, the National Drug Early Warning System (NDEWS) tracks emerging drug trends to provide timely information. nih.gov

The collaborative nature of these networks allows for the rapid sharing of analytical data and toxicological information, which is crucial for responding to the challenges posed by the constantly evolving NPS market. While specific alerts for this compound have not been highlighted in the reviewed materials, the frameworks are in place to detect and report on its emergence should it become more prevalent.

Future Directions and Emerging Research Avenues for Indanyl N Ethylbuphedrone Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Indanyl-N-ethylbuphedrone Research

The application of "omics" technologies offers a powerful, high-throughput approach to understanding the systemic effects of this compound. A multi-omics strategy would provide a holistic view of the compound's interaction with biological systems.

| Omics Technology | Potential Application in this compound Research | Research Goals |

| Genomics | Investigating genetic predispositions to varied responses to the compound. | Identify single nucleotide polymorphisms (SNPs) or other genetic markers associated with altered metabolism or sensitivity to this compound. |

| Proteomics | Analyzing changes in protein expression in response to exposure. | Characterize alterations in protein networks in key target tissues, such as the brain, to elucidate mechanisms of action. |

| Metabolomics | Profiling the metabolic fingerprint of the compound and its effects on endogenous metabolites. | Identify the metabolic pathways of this compound and its impact on cellular metabolism, revealing potential biomarkers of exposure or effect. |

Exploration of Novel Research Tools or Probes Derived from this compound Chemistry

The chemical structure of this compound can serve as a scaffold for the development of novel research tools. These tools would be instrumental in probing the neurochemical systems with which this class of compounds interacts.

Fluorescent Ligands: Synthesis of fluorescently tagged analogs of this compound could enable visualization of its binding sites in neuronal cultures and tissue slices, providing direct evidence of its molecular targets.

Radiolabeled Tracers: The development of a radiolabeled version of the compound would facilitate in vivo imaging studies, such as positron emission tomography (PET), to map its distribution and binding in the living brain.

Affinity Chromatography Probes: Immobilizing an this compound derivative on a solid support could be used to isolate and identify its binding partners from brain tissue lysates, offering a direct method for target identification.

Addressing Critical Research Gaps in this compound Pharmacodynamics and Pharmacokinetics

Currently, there is a significant void in the understanding of how this compound interacts with the body (pharmacodynamics) and how the body processes it (pharmacokinetics). Future research must prioritize these areas to build a foundational understanding of the compound.

| Research Area | Key Questions to Address |

| Pharmacodynamics (PD) | What are the primary molecular targets of this compound? Does it interact with monoamine transporters (dopamine, norepinephrine (B1679862), serotonin)? What are its functional effects at these targets (e.g., substrate-releaser vs. reuptake inhibitor)? |

| Pharmacokinetics (PK) | How is this compound absorbed, distributed, metabolized, and excreted? What are the major metabolites, and are they pharmacologically active? What is the compound's half-life and bioavailability? |

Ethical Considerations in Academic Research Pertaining to Novel Psychoactive Substances like this compound

Research into novel psychoactive substances is fraught with ethical challenges that must be carefully navigated. nih.govbu.edunih.govlindushealth.comscribbr.com The principles of beneficence, non-maleficence, respect for persons, and justice should guide all research endeavors. nih.gov

Key ethical considerations include:

Informed Consent: Ensuring that participants in any potential human study fully understand the risks and that their consent is voluntary and competent is a cornerstone of ethical research. bu.edulindushealth.comscribbr.com

Minimizing Harm: Researchers must design studies to minimize all possible sources of harm, including psychological, social, physical, and legal risks. scribbr.com

Data Confidentiality: Protecting the sensitive personal information of research participants is crucial to prevent potential harm to their employability, insurability, or reputation. bu.edu

Stigma and Regulation: Overly strict regulations and the stigma associated with illicit drug use can hinder legitimate research on the therapeutic potential of new compounds. nih.gov

Collaborative Research Strategies and Data Sharing for Comprehensive Understanding of this compound

A comprehensive understanding of this compound will require a multi-disciplinary and collaborative approach. Open data sharing and international cooperation are essential to accelerate research and avoid duplicative efforts.

Proposed Collaborative Framework:

| Strategy | Rationale | Potential Stakeholders |

| Establishment of a Centralized Database | To aggregate chemical, pharmacological, and toxicological data on this compound and related compounds. | Academic researchers, forensic laboratories, public health organizations. |

| Formation of an International Research Consortium | To coordinate research efforts, standardize methodologies, and pool resources for larger-scale studies. | Universities, research institutes, government health agencies. |

| Public-Private Partnerships | To leverage the expertise and resources of both academic and industry sectors in areas such as chemical synthesis and high-throughput screening. | Pharmaceutical companies, biotechnology firms, academic institutions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.